5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile
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Overview
Description
5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile typically involves the condensation of 6-methoxyquinolin-8-amine with a suitable nitrile compound. One common method involves the use of 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based antimalarials.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or pathways in microorganisms. For example, its antimalarial activity may be due to the inhibition of heme polymerization in the malaria parasite, similar to other quinoline-based antimalarials .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial with structural similarities.
Primaquine: A quinoline derivative used for the treatment of malaria
Uniqueness
5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-[(6-methoxyquinolin-8-yl)amino]pentanenitrile |
InChI |
InChI=1S/C15H17N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,8H2,1H3 |
InChI Key |
RGVWYUGBZYDYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCC#N |
Origin of Product |
United States |
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